molecular formula C41H65N9O6 B15126962 L-Isoleucinamide, N-(6-amino-1-oxohexyl)-L-phenylalanylglycyl-4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonoyl-N-[(3-amino-5,6-dimethylpyrazinyl)methyl]-(9CI)

L-Isoleucinamide, N-(6-amino-1-oxohexyl)-L-phenylalanylglycyl-4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonoyl-N-[(3-amino-5,6-dimethylpyrazinyl)methyl]-(9CI)

Cat. No.: B15126962
M. Wt: 780.0 g/mol
InChI Key: BHHWLFASOYOJHT-IPOFPIEFSA-N
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Description

L-Isoleucinamide, N-(6-amino-1-oxohexyl)-L-phenylalanylglycyl-4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonoyl-N-[(3-amino-5,6-dimethylpyrazinyl)methyl]- (9CI) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acid residues and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucinamide, N-(6-amino-1-oxohexyl)-L-phenylalanylglycyl-4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonoyl-N-[(3-amino-5,6-dimethylpyrazinyl)methyl]- involves multiple steps, each requiring precise reaction conditions. The process typically begins with the protection of amino groups to prevent unwanted side reactions. This is followed by the coupling of amino acid residues using reagents such as carbodiimides or phosphonium salts. The final deprotection step yields the target compound in its pure form.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product. Additionally, the use of automated peptide synthesizers can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucinamide, N-(6-amino-1-oxohexyl)-L-phenylalanylglycyl-4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonoyl-N-[(3-amino-5,6-dimethylpyrazinyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

L-Isoleucinamide, N-(6-amino-1-oxohexyl)-L-phenylalanylglycyl-4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonoyl-N-[(3-amino-5,6-dimethylpyrazinyl)methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • L-Isoleucinamide, N-(1-oxohexyl)-L-tyrosyl-N-(6-amino-6-oxohexyl)-
  • N-Hexanoyl-O-phosphono-L-tyrosyl-N-(6-amino-6-oxohexyl)-L-isoleucinamide

Uniqueness

L-Isoleucinamide, N-(6-amino-1-oxohexyl)-L-phenylalanylglycyl-4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonoyl-N-[(3-amino-5,6-dimethylpyrazinyl)methyl]- stands out due to its unique combination of amino acid residues and functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C41H65N9O6

Molecular Weight

780.0 g/mol

IUPAC Name

(2S,3S)-2-[[(3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoyl]-[2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]acetyl]amino]-N-[(3-amino-5,6-dimethylpyrazin-2-yl)methyl]-3-methylpentanamide

InChI

InChI=1S/C41H65N9O6/c1-5-26(2)38(41(56)45-24-33-39(44)48-28(4)27(3)47-33)50(36(53)23-34(51)31(43)21-29-15-9-6-10-16-29)37(54)25-46-40(55)32(22-30-17-11-7-12-18-30)49-35(52)19-13-8-14-20-42/h7,11-12,17-18,26,29,31-32,34,38,51H,5-6,8-10,13-16,19-25,42-43H2,1-4H3,(H2,44,48)(H,45,56)(H,46,55)(H,49,52)/t26-,31-,32-,34-,38-/m0/s1

InChI Key

BHHWLFASOYOJHT-IPOFPIEFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC1=NC(=C(N=C1N)C)C)N(C(=O)C[C@@H]([C@H](CC2CCCCC2)N)O)C(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCCCCN

Canonical SMILES

CCC(C)C(C(=O)NCC1=NC(=C(N=C1N)C)C)N(C(=O)CC(C(CC2CCCCC2)N)O)C(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)CCCCCN

Origin of Product

United States

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